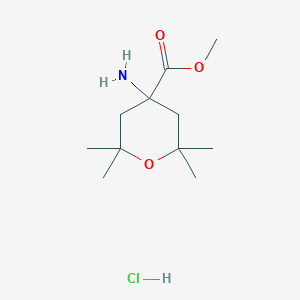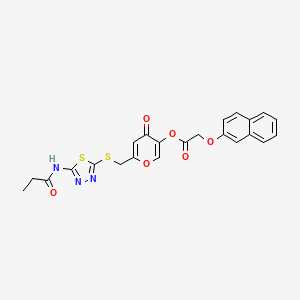
2-methyl-6-(4-((6-methyl-2-oxo-2H-pyran-4-yl)oxy)piperidine-1-carbonyl)pyridazin-3(2H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-methyl-6-(4-((6-methyl-2-oxo-2H-pyran-4-yl)oxy)piperidine-1-carbonyl)pyridazin-3(2H)-one is an intriguing compound characterized by a complex structure that includes pyridazinone, piperidine, and pyranone moieties. This unique combination of functional groups may open up diverse chemical and biological applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-methyl-6-(4-((6-methyl-2-oxo-2H-pyran-4-yl)oxy)piperidine-1-carbonyl)pyridazin-3(2H)-one involves several key steps:
Formation of 6-methyl-2-oxo-2H-pyran-4-yl intermediate: : This can be achieved by the condensation of malonic acid derivatives with acetoacetic ester under acidic conditions, followed by cyclization.
Preparation of piperidine-1-carbonyl derivative: : This intermediate can be synthesized through a multistep process starting from piperidine, involving acylation and subsequent functional group transformations.
Coupling of intermediates: : The final coupling step involves the reaction of the pyranone intermediate with the piperidine-1-carbonyl derivative under suitable catalytic conditions to form the target compound.
Industrial Production Methods
Industrial scale production often follows the same synthetic routes as above but utilizes optimized conditions for yield and purity. This might include the use of automated reactors, controlled temperatures, and pressures, and purification techniques like crystallization or chromatography.
化学反応の分析
Types of Reactions
Oxidation: : The compound can undergo oxidation at the pyranone ring.
Reduction: : The carbonyl groups in the structure provide sites for reduction.
Substitution: : The aromatic pyridazinone ring can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing agents: : Potassium permanganate, chromium trioxide.
Reducing agents: : Sodium borohydride, lithium aluminum hydride.
Substitution reagents: : Halogenating agents like bromine, nucleophiles like amines or alcohols.
Major Products
The major products from these reactions will be derivatives of the original structure with modifications at the specified reactive sites, such as hydroxylated, halogenated, or reduced forms of the compound.
科学的研究の応用
Chemistry
Used as a building block in the synthesis of more complex molecules.
Its functional groups allow for versatile modifications, making it valuable in developing novel chemical compounds.
Biology
Its structure suggests possible interactions with biological targets.
Medicine
Investigated for potential pharmacological activities due to its complex structure.
Could serve as a lead compound in drug discovery, particularly for targeting enzymes or receptors involved in disease processes.
Industry
Utilized in the production of specialty chemicals.
The compound’s stability makes it suitable for various industrial processes requiring high-performance materials.
作用機序
The detailed mechanism by which 2-methyl-6-(4-((6-methyl-2-oxo-2H-pyran-4-yl)oxy)piperidine-1-carbonyl)pyridazin-3(2H)-one exerts its effects involves binding to specific molecular targets. The pyridazinone and piperidine moieties may interact with enzyme active sites or receptor binding pockets, leading to modulation of their activity. The exact pathways would depend on the biological context and the specific targets involved.
類似化合物との比較
Similar Compounds
2-methyl-6-(4-((6-methyl-2-oxo-2H-pyran-4-yl)oxy)pyridine-1-carbonyl)pyridazin-3(2H)-one: : A slight variation in the heterocycle.
6-methyl-2-oxo-2H-pyran-4-yl piperidine derivatives: : Lacking the pyridazinone group.
Pyridazinone-based compounds: : Differing in substituents on the pyridazinone ring.
Uniqueness
What sets 2-methyl-6-(4-((6-methyl-2-oxo-2H-pyran-4-yl)oxy)piperidine-1-carbonyl)pyridazin-3(2H)-one apart is the combination of pyranone, piperidine, and pyridazinone moieties. This confers unique chemical reactivity and potential for diverse applications in various fields of research and industry.
特性
IUPAC Name |
2-methyl-6-[4-(2-methyl-6-oxopyran-4-yl)oxypiperidine-1-carbonyl]pyridazin-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O5/c1-11-9-13(10-16(22)24-11)25-12-5-7-20(8-6-12)17(23)14-3-4-15(21)19(2)18-14/h3-4,9-10,12H,5-8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PBYKUZHWULBKFL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=O)O1)OC2CCN(CC2)C(=O)C3=NN(C(=O)C=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[4-ethoxy-1-(4-fluorophenyl)-1H-pyrazole-3-carbonyl]-4-phenylpiperazine](/img/structure/B2528746.png)
![3-(2-Bromophenyl)-2-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid](/img/structure/B2528747.png)

amino]-2,4(1H,3H)-pyrimidinedione](/img/structure/B2528751.png)
![N-(4-ethylphenyl)-2-[8-(3-methylpiperidin-1-yl)-3-oxo[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl]acetamide](/img/structure/B2528753.png)


![N-methyl-4-nitro-1-[4-(trifluoromethoxy)phenyl]-1H-pyrazol-5-amine](/img/structure/B2528759.png)
![N-[2-hydroxy-2-(naphthalen-1-yl)ethyl]-11-oxo-1-azatricyclo[6.3.1.0^{4,12}]dodeca-4(12),5,7-triene-6-sulfonamide](/img/structure/B2528761.png)


![3-(4-((1H-benzo[d]imidazol-2-yl)methyl)piperazine-1-carbonyl)benzonitrile oxalate](/img/structure/B2528764.png)
![5-chloro-1-(2,6-dichlorobenzyl)-3-{[(3-methylbutanoyl)oxy]imino}-1,3-dihydro-2H-indol-2-one](/img/structure/B2528765.png)
